molecular formula C23H16Cl2O2 B14371859 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- CAS No. 91231-91-3

2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl-

Cat. No.: B14371859
CAS No.: 91231-91-3
M. Wt: 395.3 g/mol
InChI Key: OFQLHSBQJNVIHL-UHFFFAOYSA-N
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Description

2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- is an organic compound that belongs to the class of diketones These compounds are characterized by the presence of two ketone groups within their molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- typically involves multi-step organic reactions. One common method might include the aldol condensation of appropriate precursors, followed by selective chlorination and phenylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.

    Substitution: The chlorophenyl groups may participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound might be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pentene-1,5-dione, 1,5-bis(4-methylphenyl)-3-phenyl-
  • 2-Pentene-1,5-dione, 1,5-bis(4-fluorophenyl)-3-phenyl-
  • 2-Pentene-1,5-dione, 1,5-bis(4-bromophenyl)-3-phenyl-

Uniqueness

The presence of chlorophenyl groups in 2-Pentene-1,5-dione, 1,5-bis(4-chlorophenyl)-3-phenyl- may impart unique chemical and physical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from its analogs.

Properties

CAS No.

91231-91-3

Molecular Formula

C23H16Cl2O2

Molecular Weight

395.3 g/mol

IUPAC Name

1,5-bis(4-chlorophenyl)-3-phenylpent-2-ene-1,5-dione

InChI

InChI=1S/C23H16Cl2O2/c24-20-10-6-17(7-11-20)22(26)14-19(16-4-2-1-3-5-16)15-23(27)18-8-12-21(25)13-9-18/h1-14H,15H2

InChI Key

OFQLHSBQJNVIHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)Cl)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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